molecular formula C10H10Cl2O2 B15275436 2-(2,5-Dichlorophenyl)butanoic acid

2-(2,5-Dichlorophenyl)butanoic acid

Cat. No.: B15275436
M. Wt: 233.09 g/mol
InChI Key: KOORFFJVTBYQCA-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)butanoic acid is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of butanoic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Dichlorophenyl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzene with butanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent carboxylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)butanoic acid
  • 3-(2,5-Dichlorophenyl)propanoic acid
  • 4-(2,5-Dichlorophenyl)butanoic acid

Uniqueness

2-(2,5-Dichlorophenyl)butanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and interact with particular molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-2-7(10(13)14)8-5-6(11)3-4-9(8)12/h3-5,7H,2H2,1H3,(H,13,14)

InChI Key

KOORFFJVTBYQCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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